![molecular formula C17H13NO B1147742 3,5-diphenyl-1H-pyrrole-2-carbaldehyde CAS No. 40872-77-3](/img/structure/B1147742.png)
3,5-diphenyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
3,5-Diphenyl-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C17H13NO . It is used in various chemical reactions and has a molecular weight of 247.29 .
Molecular Structure Analysis
The molecular structure of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring substituted with phenyl groups at the 3 and 5 positions and a formyl group at the 2 position .Physical And Chemical Properties Analysis
3,5-Diphenyl-1H-pyrrole-2-carbaldehyde has a molecular weight of 247.29 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis and Characterization of Complex Molecules : A study by Giannopoulos et al. (2014) demonstrated the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in the coordination of paramagnetic transition metal ions, leading to the creation of a new {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).
Development of Fluorinated Pyrroles : Surmont et al. (2009) efficiently prepared 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, demonstrating a methodology for creating various new 3-fluorinated pyrroles (Surmont et al., 2009).
Reactions of Polyfunctionalised Pyrroles : Zaytsev et al. (2005) investigated the reactivity of 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde with secondary amines, leading to the creation of methylene-substituted pyrroles and 5-substituted pyrroles (Zaytsev et al., 2005).
Synthesis of Novel Symmetric 1,4-Dihydropyridines : Thakrar et al. (2012) synthesized a series of 1,4-dihydropyridines bearing a pyrazole moiety, using 1,3-diphenyl-1H-pyrazole-4-carbaldehyde as a precursor. This research highlights the rapid synthesis of functionally diverse dihydropyridines (Thakrar et al., 2012).
Antimicrobial Applications : Mekky and Sanad (2019) used 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde in synthesizing new compounds with notable antimicrobial activities, particularly against various bacterial strains (Mekky & Sanad, 2019).
properties
IUPAC Name |
3,5-diphenyl-1H-pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-12-17-15(13-7-3-1-4-8-13)11-16(18-17)14-9-5-2-6-10-14/h1-12,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLGDALQUFILRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diphenyl-1H-pyrrole-2-carbaldehyde |
Citations
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